
Cyclopentane-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane-1,3-dicarbaldehyde is an organic compound with the molecular formula C₇H₁₀O₂. It is a dialdehyde, meaning it contains two aldehyde functional groups attached to a cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclopentane derivatives. For instance, cyclopentane-1,3-diol can be oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they typically involve large-scale oxidation processes using robust and efficient oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-diol.
Substitution: Depending on the nucleophile, products can include cyclopentane derivatives with amine or ether groups.
Applications De Recherche Scientifique
Cyclopentane-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of polymers and other materials where aldehyde functionality is required.
Mécanisme D'action
The mechanism of action of cyclopentane-1,3-dicarbaldehyde in chemical reactions typically involves the reactivity of its aldehyde groups. These groups can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the cyclopentane ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,2-dicarbaldehyde: Similar structure but with aldehyde groups at different positions.
Cyclohexane-1,3-dicarbaldehyde: Similar functionality but with a six-membered ring.
Cyclopentane-1,3-diol: The reduced form of cyclopentane-1,3-dicarbaldehyde.
Uniqueness
This compound is unique due to the positioning of its aldehyde groups on a five-membered ring, which imparts distinct reactivity compared to its six-membered ring analogs. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
IUPAC Name |
cyclopentane-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOLXQVNVCQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
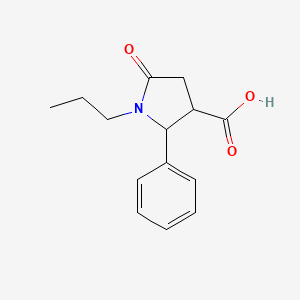
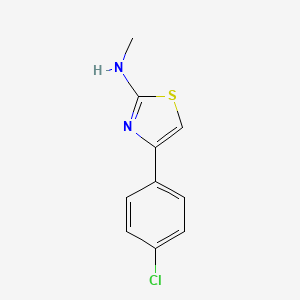
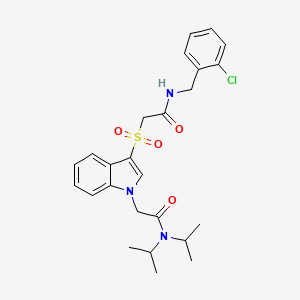
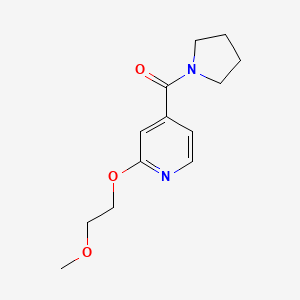
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679053.png)

![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)
![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2679060.png)

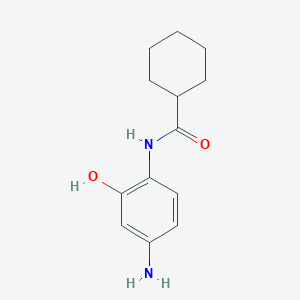
![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)
![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)
